molecular formula C22H22N4 B2914426 N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877803-89-9

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2914426
CAS No.: 877803-89-9
M. Wt: 342.446
InChI Key: WQLZRRLRZFLMGN-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • Position 2: Methyl group.
  • Position 3: Phenyl group.
  • Position 5: Methyl group.
  • Position 7: Amine group substituted with a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-10-11-19(12-15(14)2)24-20-13-16(3)23-22-21(17(4)25-26(20)22)18-8-6-5-7-9-18/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLZRRLRZFLMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit kinases such as cdk2 and CLK1. These kinases play crucial roles in cell cycle regulation and transcriptional control, respectively.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. If it inhibits CDK2, it could affect the cell cycle, particularly the transition from G1 phase to S phase. If it targets CLK1, it could impact alternative splicing of pre-mRNA, a process that can influence the function of many genes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the cells in which these targets are expressed. For example, if it inhibits CDK2 in cancer cells, it could potentially halt cell division, thereby slowing tumor growth.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the presence of other drugs could lead to drug-drug interactions, potentially affecting the compound’s effectiveness.

Comparison with Similar Compounds

Comparative Analysis with Analogous Pyrazolo[1,5-a]pyrimidin-7-amines

Substituent Effects on the Pyrazolo[1,5-a]pyrimidine Core

Position 2 and 5 Methyl Groups

The target compound features methyl groups at positions 2 and 3. Analogues such as 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine () replace the 2-methyl with an ethyl group.

Position 3 Aryl Substitutions

The phenyl group at position 3 is conserved in many analogues. For example:

  • 3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines () exhibit anti-mycobacterial activity (MIC: 0.5–2 µg/mL against M. tuberculosis). The electron-withdrawing fluorine atom enhances binding to bacterial targets by modulating electron density .

Amine Group Modifications

The N-(3,4-dimethylphenyl) substitution distinguishes the target compound from analogues with pyridinylmethyl or morpholinylpropyl amine groups (Table 1).

Trifluoromethyl Derivatives (Position 7)

Compounds such as 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines () replace the amine group with a CF₃ moiety. While these derivatives show distinct electronic profiles (strong electron-withdrawing effect), they are synthesized via SNAr and Suzuki couplings, similar to the target compound’s synthetic route .

Physicochemical and Pharmacokinetic Properties

Key Comparisons :

  • LogP/D: The target compound’s logP is estimated to be higher than fluorinated analogues (e.g., compound 32: logP ~3.5) due to its non-polar 3,4-dimethylphenyl group.
  • Solubility : Pyridinylmethyl-substituted analogues (e.g., compound 48) exhibit better aqueous solubility (>50 µM) compared to the target compound’s predicted solubility (<10 µM) .
  • Metabolic Stability : Methyl groups at positions 2 and 5 may slow oxidative metabolism, offering an advantage over ethyl-substituted derivatives ().

Optimization Insights :

  • Introducing electron-withdrawing groups (e.g., fluorine) at position 3’ (phenyl ring) could enhance anti-mycobacterial activity .
  • Replacing the 3,4-dimethylphenylamine with a pyridinylmethyl group may improve solubility without sacrificing potency .

Q & A

Q. What are the key synthetic pathways for preparing N-(3,4-dimethylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

Methodological Answer:

  • The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclization of precursors such as β-keto esters and hydrazines under acidic or thermal conditions.
  • Substituents at positions 3 and 7 are introduced through nucleophilic substitution or Suzuki coupling. For example, the 3-phenyl group can be added via palladium-catalyzed cross-coupling, while the 7-amine moiety is attached using amination reactions with primary or secondary amines under reflux in aprotic solvents (e.g., DMF or THF) .
  • Final purification involves column chromatography or recrystallization to achieve >95% purity.

Table 1: Representative Synthetic Yields of Pyrazolo[1,5-a]pyrimidine Derivatives

PrecursorReaction TypeYield (%)Reference
β-keto ester + hydrazineCyclization65–78
Halogenated intermediateSuzuki coupling48–72
7-Chloro intermediateAmination60–85

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions and purity. For example, the 7-amine proton appears as a singlet near δ 6.8–7.2 ppm, while aromatic protons resonate between δ 7.3–8.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., C23H24N4 requires m/z 356.2012) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Dose-Response Analysis: Re-evaluate IC50 values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects from off-target toxicity .
  • Structural Analog Comparison: Test derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl groups) to isolate functional group contributions .
  • Computational Docking: Use molecular dynamics simulations to assess binding mode consistency across homologs (e.g., CDK9 vs. CDK2) .

Table 2: Conflicting Biological Data Analysis

Assay TypeObserved ActivityProposed ResolutionReference
Kinase Inhibition (CDK9)IC50 = 50 nMValidate via ATP-competitive assays
Cytotoxicity (HeLa)IC50 = 2 µMCheck apoptosis markers (e.g., caspase-3)

Q. How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibitory activity?

Methodological Answer:

  • Substituent Variation: Modify the 3-phenyl group to electron-deficient aromatics (e.g., 4-fluorophenyl) to enhance hydrophobic interactions. The 7-amine can be substituted with pyridylmethyl groups to improve solubility and target affinity .
  • Bioisosteric Replacement: Replace the 2,5-dimethyl groups with trifluoromethyl or cyclopropyl to modulate steric and electronic effects .
  • In Vivo Testing: Prioritize derivatives with >10-fold selectivity for target kinases (e.g., CDK9 over CDK1) in murine xenograft models .

Q. What experimental designs are recommended to evaluate its potential neuropharmacological effects?

Methodological Answer:

  • In Vitro Binding Assays: Screen against serotonin (5-HT2A) and dopamine (D2) receptors using radioligand displacement assays .
  • Behavioral Studies: Assess locomotor activity and anxiety-like behaviors in zebrafish or rodent models.
  • Metabolic Stability: Use liver microsomes to predict blood-brain barrier penetration (e.g., ClogP < 3.5 favors CNS activity) .

Key Research Gaps and Recommendations

  • Contradiction: Variable enzymatic vs. cellular activity may stem from off-target effects or metabolite interference. Resolve via metabolomic profiling .
  • Priority: Develop enantiomerically pure analogs to assess chirality-dependent bioactivity .

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